5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have shown potential in a wide range of applications, including antimicrobial activity and crop protection. The presence of the amino group and the fluorophenyl group in the molecule suggests that it could participate in multiple chemical reactions, leading to the formation of diverse structures with potential biological activities .
Synthesis Analysis
The synthesis of
Scientific Research Applications
Antimicrobial Activity
5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives have shown significant antimicrobial activities. For instance, novel Schiff bases synthesized using this compound have demonstrated excellent activity against various microbial strains. These derivatives are synthesized through multi-step reactions and their structures are confirmed by spectral data. This suggests potential applications in developing antimicrobial agents (Puthran et al., 2019).
Synthesis of Novel Derivatives
The compound serves as a key intermediate in synthesizing a variety of pyrazole-4-carbonitrile derivatives with potential applications in different fields. For example, it is involved in Aldol condensation reactions to yield new substituted pyrazoles and pyrimidines. These synthesized compounds are fully characterized using various spectroscopic techniques, indicating a broad range of possible applications (Ali et al., 2016).
Electronic and Spectral Properties Enhancement
The interaction of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives with fullerene molecules enhances their electronic and spectral properties. Studies include DFT simulations and spectral analysis in different solvents, indicating potential in material science and electronics (2022).
Application in Crop Protection
Derivatives of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile are synthesized as key intermediates for use in crop protection. These derivatives, synthesized under mild conditions, exhibit high selectivity and yields, suggesting their potential in agricultural applications (Plem et al., 2015).
Antitumor and Antimicrobial Activities
Certain pyrazole-4-carbonitrile derivatives show promising antitumor and antimicrobial activities. For instance, compounds synthesized in multi-component systems have been screened against various bacterial and fungal strains, as well as for antitumor activity against specific cell lines, highlighting their potential in pharmaceutical research (El-Borai et al., 2012).
Green Synthetic Methods
The compound is used in environmentally friendly synthetic methods. For example, microwave-assisted synthesis of Schiff base compounds involving this compound indicates a reduction in hazardous residues and an increase in chemical yields, demonstrating its role in green chemistry (Karati et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABEDHYXLYKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577012 | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
51516-71-3 | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51516-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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